6-O-Trityl-D-mannopyranose

Vue d'ensemble

Description

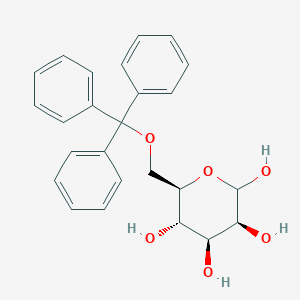

6-O-Trityl-D-mannopyranose is a modified sugar that has been synthesized for use as a glycosylation agent. It is an O-glycoside of mannose and is usually used in the synthesis of complex carbohydrates . The compound has a molecular formula of C25H26O6 and a molecular weight of 422.47 g/mol . It is often utilized in research and development due to its unique properties and versatility in chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-O-Trityl-D-mannopyranose is synthesized through the protection of the hydroxyl group at the 6-position of D-mannopyranose with a trityl group. The reaction typically involves the use of trityl chloride and a base such as pyridine or triethylamine in an anhydrous solvent like dichloromethane . The reaction conditions are carefully controlled to ensure the selective protection of the desired hydroxyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reaction vessels to produce the compound in bulk quantities .

Analyse Des Réactions Chimiques

Types of Reactions

6-O-Trityl-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trityl group can be substituted with other functional groups to create different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemical Synthesis

1. Intermediate in Carbohydrate Chemistry

- Glycosylation Reactions : 6-O-Trityl-D-mannopyranose is widely used as a glycosyl donor in oligosaccharide synthesis. Its trityl group acts as a protective group, allowing for selective modifications at other positions on the mannose molecule without interfering with the glycosidic bond formation. This selectivity is crucial in synthesizing various mannooligosaccharides, which are important for understanding carbohydrate-protein interactions.

- Synthesis of Complex Carbohydrates : The compound serves as a building block for more complex carbohydrate structures. Its ability to undergo regioselective reactions makes it valuable for creating diverse glycosidic linkages, essential for studying carbohydrate functionality in biological systems.

Biological Research

2. Role in Cell Recognition and Signaling

- Immune Response Studies : Derivatives of mannose, including those synthesized from this compound, are known to play significant roles in immune responses and cellular interactions. Research into these derivatives can provide insights into how mannose-containing oligosaccharides influence cell recognition and signaling pathways.

- Potential Anticancer Properties : Recent studies have indicated that glycoconjugates derived from mannose derivatives exhibit pro-apoptotic activity against various cancer cell lines. For example, derivatives have shown significant apoptosis induction in HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, suggesting potential therapeutic applications.

Industrial Applications

3. Production of Specialty Chemicals

- Building Block for Specialty Chemicals : In industrial settings, this compound is utilized as a precursor for synthesizing specialty chemicals. Its stability and solubility enhance its utility in various chemical processes, allowing for the introduction of diverse functionalities into larger molecular frameworks.

Mécanisme D'action

The mechanism of action of 6-O-Trityl-D-mannopyranose involves its role as a glycosylation agent. The trityl group protects the hydroxyl group at the 6-position, allowing for selective reactions at other positions on the mannopyranose ring. This selective protection is crucial for the synthesis of complex carbohydrates and glycoproteins . The compound interacts with various molecular targets and pathways involved in glycosylation processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-O-Benzyl-D-mannopyranose: Similar to 6-O-Trityl-D-mannopyranose but with a benzyl group instead of a trityl group.

6-O-Methyl-D-mannopyranose: Features a methyl group at the 6-position.

6-O-Acetyl-D-mannopyranose: Contains an acetyl group at the 6-position.

Uniqueness

This compound is unique due to the presence of the bulky trityl group, which provides steric protection and allows for selective reactions at other positions on the mannopyranose ring. This makes it particularly useful in the synthesis of complex carbohydrates and glycoproteins .

Activité Biologique

6-O-Trityl-D-mannopyranose is a derivative of mannose, a sugar that plays a critical role in various biological processes. This compound is particularly notable for its potential applications in glycoscience and medicinal chemistry due to its structural complexity and reactivity. This article explores the biological activity of this compound, including its synthesis, properties, and implications in biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a trityl group at the C-6 position of the mannopyranose ring. This modification enhances its chemical reactivity, particularly in glycosylation reactions, making it a valuable intermediate in the synthesis of complex carbohydrates.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 306.34 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents (e.g., chloroform) |

Role in Glycosylation

The trityl group serves as an excellent leaving group, facilitating the formation of glycosidic bonds essential for constructing glycoconjugates and oligosaccharides. These compounds are crucial for various biological functions, including cell signaling and immune responses. The ability to selectively manipulate hydroxyl groups allows researchers to synthesize tailored glycosidic linkages that can enhance biological activity or specificity towards certain receptors.

Interaction with Proteins

Studies have shown that derivatives of mannose can interact with various proteins, influencing biological pathways. For instance, mannose-binding proteins play significant roles in pathogen recognition and immune response modulation. The binding affinities of this compound with specific lectins have been investigated using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy . These interactions are vital for understanding how modifications to mannose can alter its biological function.

1. Synthesis and Biological Evaluation

A study synthesized several derivatives of D-mannopyranose, including this compound, to evaluate their substrate specificity for various enzymes involved in glycan biosynthesis. The results indicated that modifications at the C-6 position significantly affected enzyme kinetics and binding affinities, suggesting that this position is critical for biological activity .

2. Antimicrobial Activity

Research has explored the antimicrobial properties of mannose derivatives, including this compound. In vitro studies demonstrated that certain glycosylated compounds exhibited enhanced activity against bacterial strains by disrupting cell wall synthesis or inhibiting adhesion to host cells .

Propriétés

IUPAC Name |

(3S,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNZCEKHTHLIRQ-SFGZKKEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@@H](C(O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.